Product packaging for 2',3'-Dideoxy-5-methylcytidine(Cat. No.:CAS No. 107036-56-6)

2',3'-Dideoxy-5-methylcytidine

Cat. No.: B1616200
CAS No.: 107036-56-6
M. Wt: 225.24 g/mol
InChI Key: JNQYNXFGVRUFNP-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2',3'-Dideoxy-5-methylcytidine (CAS 107036-56-6) is a synthetic nucleoside analog of significant interest in antiviral research and biochemical studies. Its molecular formula is C10H15N3O3, with a molecular weight of 225.24 g/mol . This compound is structurally related to well-known antiretroviral agents and has been investigated as a precursor to other potent compounds. A key area of research involves its derivative, 3'-Azido-2',3'-dideoxy-5-methylcytidine (AZddMeC), which has been identified as a potent and selective inhibitor of human immunodeficiency virus type 1 (HIV-1) in vitro . This derivative undergoes metabolic conversion to AZT (Zidovudine), a cornerstone of HIV therapy, highlighting the metabolic pathway and prodrug potential of this class of nucleoside analogs . The primary mechanism of action for antiviral activity is through the inhibition of viral DNA synthesis. After cellular phosphorylation to the active triphosphate form, these nucleoside analogs act as chain terminators. They are incorporated into the growing DNA strand by viral reverse transcriptase, but the lack of a 3'-hydroxyl group in their sugar moiety prevents the formation of the next phosphodiester bond, thereby terminating DNA chain elongation and inhibiting viral replication . Beyond its application in HIV research, this compound and its modified versions have also been studied in the context of other viruses, such as hepatitis B virus (HBV), demonstrating the broad-spectrum potential of modified dideoxynucleosides . Furthermore, this compound serves as a critical tool in fundamental scientific research. It is used in radiation chemistry and biochemistry studies to investigate the formation and reactions of cation radicals in DNA, providing insights into reaction mechanisms at the C3' sugar position and the structural factors influencing radical formation and stability . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N3O3 B1616200 2',3'-Dideoxy-5-methylcytidine CAS No. 107036-56-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-6-4-13(10(15)12-9(6)11)8-3-2-7(5-14)16-8/h4,7-8,14H,2-3,5H2,1H3,(H2,11,12,15)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQYNXFGVRUFNP-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2CCC(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2CC[C@H](O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90910225
Record name 1-[5-(Hydroxymethyl)oxolan-2-yl]-4-imino-5-methyl-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90910225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107036-56-6
Record name 2',3'-Dideoxy-5-methylcytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107036566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[5-(Hydroxymethyl)oxolan-2-yl]-4-imino-5-methyl-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90910225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Derivatization Strategies for 2 ,3 Dideoxy 5 Methylcytidine and Its Analogs

Methodologies for the Chemical Synthesis of 2',3'-Dideoxy-5-methylcytidine

The chemical synthesis of this compound typically involves a multistep process, with the key step being the formation of the N-glycosidic bond between the 5-methylcytosine (B146107) base and a modified 2,3-dideoxyribose sugar moiety.

A prevalent and established method is the Vorbrüggen glycosylation . researchgate.netnih.gov This reaction involves coupling a silylated pyrimidine (B1678525) base with a protected sugar derivative. The process generally follows these steps:

Silylation of the Base: 5-methylcytosine is treated with a silylating agent, such as hexamethyldisilazane (B44280) (HMDS), to increase its solubility in organic solvents and activate it for the subsequent coupling reaction. nih.gov

Preparation of the Sugar Moiety: A suitable 2,3-dideoxyribose derivative, protected at the 5' position (e.g., with a benzoyl or TBDMS group), is synthesized.

Glycosylation: The silylated 5-methylcytosine is reacted with the protected sugar in the presence of a Lewis acid catalyst, most commonly trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov This reaction forms the crucial N-glycosidic bond, typically yielding a mixture of anomers. The desired β-anomer is usually the major product. researchgate.net

Deprotection: The protecting groups on the 5'-hydroxyl group of the sugar are removed to yield the final compound.

Another synthetic strategy involves the modification of a pre-existing ribonucleoside. This approach can include a Barton-McCombie deoxygenation reaction to remove the 2'- and 3'-hydroxyl groups. mdpi.com An improved and more environmentally friendly protocol for this type of transformation uses tris(trimethylsilyl)silane (B43935) as a radical-based reducing agent instead of the more toxic tributyltin hydride (Bu₃SnH). mdpi.com

Enzymatic methods also present a viable synthetic route. Enzymatic trans-glycosylation , using enzymes like trans-N-deoxyribosylase from Lactobacillus helveticus, can synthesize various 2',3'-dideoxynucleosides. nih.gov This method offers high specificity and can be used to produce radiochemically pure compounds for metabolic studies. nih.gov

Rational Design and Synthesis of Structurally Modified Analogs

To improve the therapeutic potential and overcome limitations of the parent compound, extensive research has focused on synthesizing structurally modified analogs of this compound. These modifications target the sugar moiety and the pyrimidine base and explore different stereoisomers.

Modifications at the Sugar Moiety (e.g., 3'-substitutions, 4'-C-methyl, 4'-thia)

Altering the sugar portion of the nucleoside analog can significantly impact its biological activity.

3'-Substitutions: Introducing different functional groups at the 3'-position has been a key strategy. For instance, the synthesis of 3'-azido-2',3'-dideoxy-5-methylcytidine (AzddMeCyd) and its N4-hydroxylated and N4-methylated derivatives has been reported. nih.gov These 3'-azido and other 3'-substituted analogs have been evaluated for their inhibitory activity against HIV replication. nih.govacs.org Another important modification is the introduction of a fluorine atom, as seen in 3'-fluoro-dideoxy nucleosides. nih.gov

4'-Modifications: Modifications at the 4'-position, such as the introduction of a thia (sulfur) or ethynyl (B1212043) group, have been explored. nih.govresearchgate.net 4'-thionucleosides are synthesized by replacing the furanose ring oxygen with a sulfur atom, which can alter the sugar pucker and influence biological activity. nih.govacs.org The synthesis of these analogs often involves a multi-step sequence to build the required 4'-thio-ribose core, followed by Vorbrüggen glycosylation. nih.gov

Other Sugar Modifications: The synthesis of 2'-C-methyl-substituted nucleosides has also been achieved. tandfonline.com These modifications can affect the conformation of the nucleoside and its interaction with viral enzymes.

Substitutions and Alterations of the Pyrimidine Base

Modifying the 5-methylcytosine base is another avenue for creating new analogs. A notable example is the synthesis of 2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine (β-L-Fd4C), where the methyl group at the 5-position is replaced by fluorine. nih.govnih.gov This substitution can alter the electronic properties of the base and its recognition by cellular enzymes.

The table below summarizes key structural modifications made to this compound and its related analogs.

Modification Type Specific Modification Example Compound Name Reference
Sugar Moiety 3'-Azido Substitution3'-Azido-2',3'-dideoxy-5-methylcytidine (AzddMeCyd) nih.gov
3'-Fluoro Substitution3'-Fluoro-2',3'-dideoxythymidine (FddThd) nih.gov
4'-Thia Substitution4'-Thionucleosides nih.gov
2'-C-Methyl Substitution2',3'-dideoxy-2'-C-methylcytidine tandfonline.com
Pyrimidine Base 5-Fluoro Substitution2',3'-Didehydro-2',3'-dideoxy-5-fluorocytidine (Fd4C) nih.govnih.gov
N4-HydroxylationN4-hydroxy-AzddMeCyd nih.gov

This table is interactive and can be sorted by clicking on the column headers.

Stereoselective Synthesis and Enantiomeric Analogs (L- and D-configurations)

Nucleoside analogs exist as enantiomers (D- and L-configurations), which are non-superimposable mirror images. While natural nucleosides are in the D-configuration, L-nucleosides have shown potent antiviral activities, often with a different toxicity profile.

The synthesis of L-analogs, such as β-L-Fd4C, has been a significant focus. nih.govnih.gov The stereoselective synthesis of these compounds is crucial and can be achieved from chiral starting materials like L-xylose. nih.gov A novel method for synthesizing both β-L- and β-D-2',3'-dideoxynucleoside analogs involves the electrochemical activation of furan (B31954) derivatives, followed by coupling with the base and a selective hydrogenation step to produce a racemic mixture, which can then be resolved enzymatically. researchgate.netnih.gov This approach provides access to both enantiomers in high optical purity. researchgate.net

Strategies for Prodrug Development to Optimize Pharmacological Characteristics

Despite their potential, many nucleoside analogs, including this compound, face challenges such as poor cellular uptake due to their hydrophilic nature and a rate-limiting initial phosphorylation step required for their activation. uri.edu Prodrug strategies aim to overcome these limitations by masking the hydrophilic hydroxyl groups, thereby enhancing lipophilicity and cell membrane permeability.

Common prodrug approaches include:

Lipid Conjugates: Attaching fatty acids to the nucleoside analog can increase its lipophilicity, potentially improving its absorption and cellular uptake. uri.edu

Phosphotriester Prodrugs (ProTides): This approach involves creating a phosphotriester derivative of the nucleoside monophosphate. nih.govuri.edu These ProTides can bypass the initial, often slow, phosphorylation step, as they are designed to be metabolized intracellularly to release the active monophosphate form.

Polymer Conjugates: Conjugating nucleoside analogs to polymers like cellulose (B213188) sulfate (B86663) is another strategy. uri.edu These conjugates can act as a depot, slowly releasing the active drug and potentially targeting the virus through multiple mechanisms. uri.edu

Peptide Conjugates: Linking nucleosides to peptides can enhance cellular uptake and potency. uri.edu

These prodrug strategies offer a versatile platform for improving the delivery and efficacy of this compound and its analogs.

Molecular and Cellular Mechanism of Action of 2 ,3 Dideoxy 5 Methylcytidine

Elucidation of Anti-Nucleic Acid Synthesis Mechanisms

The core of 2',3'-Dideoxy-5-methylcytidine's therapeutic effect lies in its function as a potent inhibitor of nucleic acid synthesis. This inhibition is primarily achieved through its role as a chain terminator during DNA synthesis, a mechanism that effectively halts the replication of viral genomes.

Role as a DNA Chain Terminator

This compound is a synthetic nucleoside analog of cytidine (B196190). biosynth.com A critical feature of its structure is the absence of a hydroxyl group at the 3' position of the deoxyribose sugar moiety. In normal DNA synthesis, the 3'-hydroxyl group is essential for the formation of a phosphodiester bond with the incoming nucleotide, allowing for the elongation of the DNA chain.

Because this compound lacks this 3'-hydroxyl group, once it is incorporated into a growing DNA strand, no further nucleotides can be added. This premature termination of DNA chain elongation is the primary mechanism behind its antiviral activity. The process begins with the cellular uptake of the compound, after which it is intracellularly phosphorylated to its active triphosphate form. This triphosphate metabolite then competes with the natural deoxynucleoside triphosphates for incorporation into the nascent DNA chain by DNA polymerases.

Interference with Viral Genome Replication

By acting as a chain terminator, this compound directly interferes with the replication of viral genomes. Viruses, particularly retroviruses like HIV and hepadnaviruses like HBV, rely on the accurate and complete replication of their genetic material to produce new infectious virions. The incorporation of the triphosphate form of this compound into the viral DNA effectively brings this process to a halt. This leads to the production of incomplete and non-functional viral genomes, thereby preventing the virus from multiplying and spreading.

Interactions with Viral Polymerases

The selectivity of this compound as an antiviral agent is largely attributed to its differential interaction with viral polymerases compared to cellular DNA polymerases. It exhibits a higher affinity for certain viral reverse transcriptases and DNA polymerases, leading to a more potent inhibition of viral replication at concentrations that have a lesser effect on the host cell's DNA synthesis.

Inhibition of Human Immunodeficiency Virus Type 1 Reverse Transcriptase

Research on a closely related analog, 3'-azido-2',3'-dideoxy-5-methylcytidine, has demonstrated potent and selective inhibition of the Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase. nih.gov The 5'-triphosphate of this analog acts as a competitive inhibitor of the viral enzyme. nih.gov Studies have shown that the triphosphate form has a significantly greater affinity for HIV-1 reverse transcriptase than for cellular DNA polymerase alpha, indicating a high degree of selectivity. nih.gov For instance, the inhibition constant (Ki) for the triphosphate of 3'-azido-2',3'-dideoxy-5-methylcytidine with HIV-1 reverse transcriptase was found to be 0.0093 µM, demonstrating a 30-fold greater affinity than for ddCTP. nih.gov Furthermore, it inhibited HIV-1 reverse transcriptase by 50% at a concentration 6,000-fold lower than that required for a similar inhibition of DNA polymerase alpha. nih.gov

Inhibition of Hepatitis B Virus DNA Polymerases

Derivatives of this compound have also been shown to be effective inhibitors of Hepatitis B Virus (HBV) DNA polymerases. The 5'-triphosphate of β-l-2',3'-dideoxy-3'-fluoro-5-methylcytidine has been identified as an effective inhibitor of both HBV and duck hepatitis B virus (DHBV) DNA polymerases, with IC50 values ranging from 0.25 to 10.4 μM. acs.org The inhibitory activity of these analogs against HBV DNA polymerase is a key component of their therapeutic potential against hepatitis B infections.

Engagement with Cellular Enzymes and Metabolic Pathways

For this compound to exert its antiviral effect, it must first be metabolically activated within the host cell. This activation process involves a series of phosphorylation steps catalyzed by cellular kinases, which convert the inactive prodrug into its pharmacologically active triphosphate form.

The initial and often rate-limiting step in the activation of dideoxynucleosides is the first phosphorylation, which is catalyzed by deoxyribonucleoside kinases. nih.gov In the case of cytosine-containing dideoxynucleoside analogs, deoxycytidine kinase (dCK) is a key enzyme responsible for this initial phosphorylation. nih.govwikipedia.org Studies on related compounds have shown that dCK efficiently phosphorylates cytosine-based dideoxynucleoside analogs. nih.gov

Following the initial phosphorylation to the monophosphate form, subsequent phosphorylation to the diphosphate (B83284) and then the triphosphate form is carried out by other cellular kinases. Thymidylate kinase (TMPK) is known to catalyze the phosphorylation of thymidine (B127349) monophosphate to thymidine diphosphate and can also act on analogs. wikipedia.org The final phosphorylation to the triphosphate is generally carried out by nucleoside diphosphate kinases.

The active triphosphate analog then not only competes with natural nucleotides for viral polymerases but can also interact with cellular DNA polymerases. However, the affinity of the triphosphate form of many dideoxynucleoside analogs is significantly lower for cellular DNA polymerases (such as alpha, delta, and epsilon) compared to viral reverse transcriptases, which accounts for their selective antiviral activity. acs.orgnih.gov For example, the triphosphate of 2',3'-dideoxythymidine, a related compound, shows a much higher inhibition constant (Ki) for DNA polymerase alpha (greater than 200 µM) compared to its effect on viral polymerases. nih.gov This differential inhibition is crucial for minimizing host cell toxicity.

EnzymeRole in Mechanism of ActionSelectivity
Deoxycytidine Kinase (dCK) Catalyzes the initial phosphorylation of this compound to its monophosphate form.A key cellular enzyme for activation.
Thymidylate Kinase (TMPK) Catalyzes the subsequent phosphorylation of the monophosphate to the diphosphate form.A cellular enzyme involved in the metabolic activation pathway.
Nucleoside Diphosphate Kinase Catalyzes the final phosphorylation to the active triphosphate form.A general cellular enzyme.
HIV-1 Reverse Transcriptase Target enzyme; incorporation of the triphosphate analog leads to chain termination.High affinity for the triphosphate analog, leading to potent inhibition.
HBV DNA Polymerase Target enzyme; inhibited by the triphosphate analog.Effectively inhibited by the triphosphate form of related analogs.
Cellular DNA Polymerases (α, δ, ε) Off-target enzymes; can be inhibited to a lesser extent.Lower affinity for the triphosphate analog compared to viral polymerases, providing a therapeutic window.

Role of Cytoplasmic Deoxycytidine Kinase in Bioactivation

The bioactivation of this compound, like many other deoxycytidine analogs, is initiated by phosphorylation, a critical step catalyzed by cellular kinases. The primary enzyme responsible for the first phosphorylation event is cytoplasmic deoxycytidine kinase (dCK). colab.wswikipedia.org dCK is a key enzyme in the nucleoside salvage pathway, which recycles preformed nucleosides for the synthesis of deoxynucleoside triphosphates (dNTPs). wikipedia.orgnovocib.com

The conversion of the parent compound into its 5'-monophosphate is often the rate-limiting step in its anabolic pathway. acs.org dCK phosphorylates a broad range of natural deoxynucleosides, including deoxycytidine, deoxyadenosine, and deoxyguanosine, as well as their analogs. colab.wsnovocib.com The expression of dCK is particularly high in lymphoid tissues and cells. colab.ws Studies on the related compound, 2',3'-dideoxycytidine (ddC), have demonstrated that its mitochondrial toxicity is dependent on its phosphorylation by cytoplasmic dCK. nih.gov Cells deficient in cytoplasmic dCK show high resistance to the effects of ddC, underscoring the enzyme's critical role in its bioactivation. nih.gov The active metabolites are phosphorylated in the cytoplasm and then transported into the mitochondria. nih.gov

Differential Inhibition of Host Cellular DNA Polymerases

Following its conversion to the active 5'-triphosphate form, this compound triphosphate acts as a competitive inhibitor and a chain terminator of DNA synthesis. nih.govtrilinkbiotech.com The absence of a 3'-hydroxyl group on the sugar moiety of the nucleoside analog prevents the formation of the 3'-5' phosphodiester bond necessary for DNA chain elongation. trilinkbiotech.comfrontiersin.org Once incorporated into a growing DNA strand by a DNA polymerase, the chain is terminated. nih.govbiosynth.com

Research has shown that the triphosphate derivatives of dideoxy-5-methylcytidine analogs exhibit differential inhibitory activity against various DNA polymerases. For instance, the 5'-triphosphate of 3'-azido-2',3'-dideoxy-5-methylcytidine (a related analog) was found to inhibit HIV-1 reverse transcriptase by 50% at a concentration 6,000-fold lower than that required for a similar inhibition of the host cellular DNA polymerase alpha. nih.gov

Studies comparing the inhibitory effects of various nucleoside 5'-triphosphates on viral and cellular DNA polymerases have provided detailed insights. The triphosphates of several 5-methylcytidine (B43896) analogs, including 2',3'-dideoxy-3'-fluoro-5-methylcytidine and 2',3'-didehydro-2',3'-dideoxy-5-methylcytidine, are potent inhibitors of hepatitis B virus (HBV) DNA polymerase. asm.org In contrast, host cellular DNA polymerases, such as DNA polymerase α, are significantly more resistant to these analogs, while DNA polymerase β shows partial sensitivity. asm.org Similarly, the 5'-triphosphate of 2',3'-dideoxy-3'-fluoro-β-l-5-methylcytidine (β-l-FMetdCTP) is an effective inhibitor of HBV DNA polymerase but is inactive against cellular DNA polymerases α, δ, and ε, and shows only weak inhibition of polymerase γ. acs.org

Compound (Triphosphate Form)Target EnzymeIC₅₀ / Kᵢ (µM)Source
3'-Azido-2',3'-dideoxy-5-methylcytidine-TPHIV-1 Reverse TranscriptaseKᵢ = 0.0093 nih.gov
3'-Azido-2',3'-dideoxy-5-methylcytidine-TPDNA Polymerase α>55.8 (6,000-fold higher than for HIV-1 RT) nih.gov
2',3'-Dideoxy-3'-fluoro-5-methylcytidine-TPHepatitis B Virus DNA PolymeraseIC₅₀ = 0.03 asm.org
2',3'-Didehydro-2',3'-dideoxy-5-methylcytidine-TPHepatitis B Virus DNA PolymeraseIC₅₀ = 0.22 asm.org
β-l-2',3'-dideoxy-3'-fluoro-5-methylcytidine-TPHepatitis B Virus DNA PolymeraseIC₅₀ = 1.2 acs.org
β-l-2',3'-dideoxy-3'-fluoro-5-methylcytidine-TPCellular DNA Polymerase α>100 acs.org
β-l-2',3'-dideoxy-3'-fluoro-5-methylcytidine-TPCellular DNA Polymerase βIC₅₀ = 30.5 acs.org
β-l-2',3'-dideoxy-3'-fluoro-5-methylcytidine-TPCellular DNA Polymerase γIC₅₀ = 80.0 acs.org
β-l-2',3'-dideoxy-3'-fluoro-5-methylcytidine-TPCellular DNA Polymerase δ>100 acs.org
β-l-2',3'-dideoxy-3'-fluoro-5-methylcytidine-TPCellular DNA Polymerase ε>100 acs.org

Cellular Uptake and Intracellular Phosphorylation Cascades

The journey of this compound from an extracellular agent to an intracellular active compound involves transport across the cell membrane and a sequential phosphorylation cascade. Nucleoside analogs typically enter cells via specific nucleoside transport proteins. dntb.gov.ua

Once inside the cell, the bioactivation cascade begins. As established, the first step is the phosphorylation of the 5'-hydroxyl group by cytoplasmic deoxycytidine kinase (dCK) to yield this compound-5'-monophosphate. colab.wsnih.gov

This monophosphate derivative is then further phosphorylated to its diphosphate and subsequently to its triphosphate form. nih.gov While dCK catalyzes the initial step, subsequent phosphorylations to the diphosphate and triphosphate forms are carried out by other cellular kinases. acs.org For instance, in the activation of the related analog 2',3'-dideoxyadenosine (B1670502) (ddA), mitochondrial adenylate kinase (AK2) is believed to play a major role in the phosphorylation of the monophosphate to the diphosphate form. nih.gov The final active metabolite, this compound-5'-triphosphate, can then exert its inhibitory effect on DNA polymerases. nih.govtrilinkbiotech.com

The entire intracellular phosphorylation process is crucial for the compound's activity. The efficiency of this metabolic pathway can vary significantly between different cell types, which can influence the compound's potency and spectrum of activity. dntb.gov.ua

Antiviral Efficacy and Spectrum of 2 ,3 Dideoxy 5 Methylcytidine and Its Analogs

In Vitro Antiviral Activity Assessments

The initial evaluation of any potential antiviral agent lies in its ability to inhibit viral replication in a controlled laboratory setting. In vitro studies are crucial for determining the potency and spectrum of activity of a compound.

Potency against Human Immunodeficiency Virus (HIV-1 and HIV-2)

One of the most notable analogs of 2',3'-Dideoxy-5-methylcytidine is 3'-azido-2',3'-dideoxy-5-methylcytidine (also known as AzddMeCyd or CS-92). This compound has demonstrated significant potency as a selective inhibitor of the human immunodeficiency virus (HIV). nih.govtargetmol.com Research has shown that AzddMeCyd is a powerful inhibitor of HIV-1 reverse transcriptase, a critical enzyme for the virus's replication. nih.govtargetmol.com

In studies using human peripheral blood mononuclear (PBM) cells infected with HIV-1, AzddMeCyd exhibited a 50% effective concentration (EC50) of 0.09 µM. nih.gov Its potency was even more pronounced in HIV-1-infected human macrophages, with an EC50 of 0.006 µM. nih.gov Furthermore, AzddMeCyd has also been shown to be effective against HIV-2 in lymphocytes. nih.gov The triphosphate form of AzddMeCyd competitively inhibits HIV-1 reverse transcriptase with a high affinity. nih.gov

Table 1: In Vitro Anti-HIV Activity of 3'-azido-2',3'-dideoxy-5-methylcytidine (AzddMeCyd)

Cell Type Virus EC50 (µM)
Human PBM Cells HIV-1 0.09
Human Macrophages HIV-1 0.006
Human Lymphocytes HIV-2 Effective

Inhibitory Effects on Hepatitis B Virus (HBV) Production

Another significant area of investigation for these compounds has been their activity against the Hepatitis B virus (HBV). The 3'-fluoro analog, 2',3'-dideoxy-3'-fluoro-5-methylcytidine (FddMeCyt), has emerged as a particularly potent inhibitor of HBV production. Current time information in IN.mdpi.com

In in vitro studies using the human hepatoblastoma cell line Hep G2 2.2.15, which produces HBV, FddMeCyt was identified as one of the most powerful antiviral agents among the tested cytidine (B196190) analogs. Current time information in IN.mdpi.com It achieved a greater than 90% reduction in HBV DNA synthesis at a concentration of 0.10 µM. Current time information in IN.mdpi.com Other analogs such as 2',3'-dideoxy-3'-chloro-5-methylcytidine (ClddMeCyt) also showed strong anti-HBV activity, while compounds like 2',3'-dideoxy-3'-fluoro-5-ethylcytidine (FddEtCyt) and 3'-amino-2',3'-dideoxy-5-methylcytidine (B1505759) (AmddMeCyt) displayed intermediate activity. Current time information in IN. In contrast, some other derivatives, including 2',3'-dideoxy-3'-fluorocytidine (B15285694) (FddCyt), showed negligible antiviral activity. Current time information in IN.

Table 2: In Vitro Anti-HBV Activity of this compound Analogs

Compound Activity
2',3'-dideoxy-3'-fluoro-5-methylcytidine (FddMeCyt) >90% reduction of HBV DNA synthesis at 0.10 µM
2',3'-dideoxy-3'-chloro-5-methylcytidine (ClddMeCyt) Potent, effective at 0.10 µM
2',3'-dideoxy-3'-fluoro-5-ethylcytidine (FddEtCyt) Intermediate activity
3'-amino-2',3'-dideoxy-5-methylcytidine (AmddMeCyt) Intermediate activity
2',3'-dideoxy-3'-fluorocytidine (FddCyt) Negligible activity

Evaluation against Other RNA and DNA Viruses

The antiviral spectrum of this compound analogs has been explored against other viruses as well. Studies on 3'-azido-2',3'-dideoxy-5-methylcytidine (AzddMeCyd) revealed a narrow spectrum of activity. nih.govtargetmol.com The replication of Friend Murine Virus was only weakly inhibited by this compound. nih.govviivhealthcare.com Importantly, no discernible effect was observed against Herpes Simplex Virus type 1 and type 2 (HSV-1 and HSV-2) or Coxsackievirus B4. nih.govtargetmol.comviivhealthcare.com Separately, 5-Methylcytidine (B43896) itself has been noted to have antiviral activity against HSV-1 with a 50% inhibitory concentration (IC50) of 0.06 μM.

In Vivo Antiviral Studies in Preclinical Animal Models

Following promising in vitro results, the evaluation of antiviral efficacy in living organisms is a critical next step. Preclinical animal models provide valuable insights into a compound's activity and potential for therapeutic use.

Activity in Duck Hepatitis B Virus (DHBV) Animal Systems

In contrast to the HIV data, the in vivo antiviral efficacy of 2',3'-dideoxy-3'-fluoro-5-methylcytidine (FddMeCyt) has been demonstrated in the duck hepatitis B virus (DHBV) animal model, which is a recognized system for studying HBV infection. Current time information in IN. Daily administration of FddMeCyt to DHBV-infected ducks successfully blocked virus production. Current time information in IN. This finding from an in vivo model, coupled with the strong in vitro data, suggests that FddMeCyt holds promise as a potential antiviral agent for the treatment of human HBV infections. Current time information in IN.

Table 3: In Vivo Antiviral Activity of 2',3'-dideoxy-3'-fluoro-5-methylcytidine (FddMeCyt) in DHBV-Infected Ducks

Animal Model Compound Outcome
DHBV-Infected Ducks 2',3'-dideoxy-3'-fluoro-5-methylcytidine (FddMeCyt) Blocked virus production

Anticancer Potential of 2 ,3 Dideoxy 5 Methylcytidine and Its Analogs

In Vitro Evaluation of Cytostatic and Antiproliferative Activities against Various Cancer Cell Lines (e.g., Leukemias, Sarcomas)

The initial assessment of any potential anticancer agent involves rigorous in vitro testing against a panel of cancer cell lines. Analogs of 2',3'-Dideoxy-5-methylcytidine have been evaluated for their ability to inhibit the growth (cytostatic activity) and proliferation (antiproliferative activity) of various hematological and solid tumors.

Research has shown that structural modifications to the 2',3'-dideoxycytidine scaffold can yield potent anticancer activity. For instance, 2'-deoxy-2'-methylidenecytidine and its 5-fluoro-substituted counterpart have demonstrated significant antiproliferative effects against several cancer cell lines. nih.gov These compounds were particularly effective against murine leukemias (L1210 and P388), Sarcoma 180, and human T-lymphoblastic leukemia (CCRF-CEM). nih.gov The effective doses (ED50) for these compounds were in the low micromolar range, indicating potent activity. nih.gov For example, 2'-deoxy-2'-methylidenecytidine showed an ED50 of 0.03 µM against the human CCRF-CEM leukemia line. nih.gov

Another analog, 3'-Azido-2',3'-dideoxy-5-methylcytidine (also known as CS-92 or AZ5MeC), has been identified as having cytotoxic effects on cancer cells. ontosight.ai The mechanism of action for these dideoxynucleosides involves intracellular phosphorylation to the active triphosphate form. This triphosphate analog then competes with natural deoxynucleotide triphosphates for incorporation into DNA by DNA polymerases. The absence of a 3'-hydroxyl group on the incorporated analog prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation and subsequent cell death. psu.edu Studies on the closely related 2',3'-dideoxycytidine (ddC) have shown that its cytotoxicity is enhanced in cancer cells that overexpress DNA polymerase ß, an enzyme often upregulated in tumors. psu.edu

Furthermore, 3'-amino derivatives have shown promising selectivity against sarcoma models in vitro. The 3'-fluoro analog, 2′,3′-Dideoxy-3′-fluoro-5-methylcytidine, also shows potential, as fluorinated nucleosides are a well-established class of anticancer agents. medchemexpress.comoup.com The triphosphate of CS-92 was found to be a potent inhibitor of human DNA polymerase alpha, a key enzyme in DNA replication. nih.gov

Table 1: In Vitro Antiproliferative Activity of 2'-Deoxy-2'-methylidenecytidine Analogs

This table summarizes the 50% effective dose (ED50) required to inhibit the growth of various cancer cell lines.

CompoundL1210 Leukemia (µM)P388 Leukemia (µM)Sarcoma 180 (µM)CCRF-CEM Leukemia (µM)
2'-Deoxy-2'-methylidene-5-fluorocytidine1.20.61.50.05
2'-Deoxy-2'-methylidenecytidine0.30.41.50.03
Data sourced from Lin, T. S., et al. (1992). nih.gov

In Vivo Antitumor Efficacy in Murine Cancer Models

Following promising in vitro results, the evaluation of anticancer compounds progresses to in vivo studies using animal models, typically mice. These studies are crucial for understanding a drug's efficacy, toxicity, and pharmacokinetics in a whole-organism setting.

Analogs of this compound have demonstrated significant antitumor activity in murine models. Specifically, 2'-deoxy-2'-methylidenecytidine and its 5-fluoro analog were tested in mice bearing L1210 leukemia. Both compounds showed potent anticancer activity, leading to an increased lifespan for the treated mice and even resulting in some long-term survivors (defined as surviving over 60 days). nih.gov

In a separate study, the parent compound 2',3'-dideoxycytidine (ddC) was administered to mice bearing B16 melanoma tumors engineered to overexpress DNA polymerase ß. The treatment with ddC increased the survival of these mice, corroborating the in vitro findings that its efficacy is linked to the levels of this specific DNA polymerase. psu.edu These results suggest that dideoxynucleoside analogs could be particularly effective against tumors with specific molecular profiles, opening avenues for targeted chemotherapy. psu.edu

While primarily studied for antiviral properties, related compounds like 3'-azido-2',3'-dideoxythymidine (Zidovudine or AZT) have also been evaluated in cancer models. For instance, AZT was shown to be effective against avian sarcoma virus in chicken embryos, highlighting the activity of the 3'-azido-dideoxynucleoside structure in a sarcoma context. nih.gov

Comparative Analysis with Established Chemotherapeutic Nucleoside Analogs

To gauge the therapeutic potential of a new drug candidate, its performance is often benchmarked against existing, clinically approved agents. For nucleoside analogs, common comparators include Cytarabine (ara-C), Gemcitabine, and Zidovudine (B1683550) (AZT).

In vivo studies directly comparing 2'-deoxy-2'-methylidenecytidine with ara-C in a murine L1210 leukemia model revealed that the former exhibited superior anticancer activity. nih.gov It produced higher T/C (Treated vs. Control) percentage values, a common metric for antitumor efficacy in animal studies, and was associated with less toxicity. nih.gov A key biochemical advantage identified was its resistance to deamination. Cytidine (B196190) deaminase is an enzyme that inactivates many cytidine analogs, including ara-C. The 2'-methylidene substituted analogs showed a significantly lower binding affinity for this enzyme—130 and 40 times lower for the 5-fluoro and non-fluorinated versions, respectively—suggesting a longer active duration in the body. nih.gov

Similarly, 3'-Azido-2',3'-dideoxy-5-methylcytidine (CS-92) was compared to AZT, a well-known dideoxynucleoside. In vitro toxicity assays showed that CS-92 was substantially less toxic to human granulocyte-macrophage and erythroid precursor cells than AZT, indicating a potentially better safety profile. nih.gov The active triphosphate form of CS-92 also demonstrated high selectivity, inhibiting HIV-1 reverse transcriptase at a concentration 6,000-fold lower than that required to inhibit human DNA polymerase alpha to the same degree. nih.gov This high selectivity for the viral enzyme over the human enzyme is a desirable characteristic that often translates to lower side effects.

These comparative data suggest that analogs of this compound possess distinct advantages over some established nucleoside analogs, either through enhanced efficacy, improved metabolic stability, or a more favorable toxicity profile.

Pharmacokinetic and Metabolic Disposition of 2 ,3 Dideoxy 5 Methylcytidine

Systemic Absorption and Distribution Profiles

Following administration, 2',3'-Dideoxy-5-methylcytidine is absorbed into the systemic circulation. In rhesus monkeys, serum concentrations of the compound decline rapidly in a biexponential manner after intravenous administration. medchemexpress.commedchemexpress.com This pattern suggests a two-compartment model of distribution, with an initial rapid distribution phase followed by a slower elimination phase.

The steady-state volume of distribution (Vd) has been determined in rats and rhesus monkeys, indicating how the compound distributes between the plasma and the rest of the body's tissues. In rats, the Vd averaged 1.73 L/kg and 1.46 L/kg following intravenous doses of 50 and 100 mg/kg, respectively. researchgate.net A related compound, 2',3'-Dideoxy-5-fluoro-3'-thiacytidine (FTC), was found to distribute into the cerebrospinal fluid in rhesus monkeys, suggesting it can cross the blood-brain barrier. nih.gov

Characterization of Metabolic Pathways and Major Metabolites (e.g., Deamination)

The metabolism of this compound varies significantly between species. A primary metabolic pathway is deamination, a process likely mediated by cytidine (B196190) deaminase, which converts the cytidine analog into a related thymidine (B127349) analog. nih.govecu.edu

In rhesus monkeys, 3'-azido-3'-deoxythymidine (AZT) has been identified as a major metabolite. medchemexpress.commedchemexpress.com Approximately 32% of the parent compound is metabolized to AZT in this species. This metabolic conversion is significant as AZT is itself a potent antiviral agent. The resulting AZT can be further metabolized, as evidenced by the detection of AZT-glucuronide in the urine of these animals.

Interestingly, this deamination pathway to AZT was not observed in rats. nih.gov This species-specific difference in metabolism is a critical consideration in preclinical studies. No glucuronide metabolite of the parent compound, this compound, was detected in the urine of rhesus monkeys.

Table 1: Major Metabolites of this compound in Animal Models

Parent CompoundMetaboliteMetabolic PathwaySpecies ObservedCitation
This compound3'-azido-3'-deoxythymidine (AZT)DeaminationRhesus Monkey medchemexpress.commedchemexpress.com
This compoundNot DetectedDeaminationRat nih.gov
3'-azido-3'-deoxythymidine (AZT)AZT-glucuronideGlucuronidationRhesus Monkey

Routes and Mechanisms of Elimination and Clearance

The elimination of this compound from the body occurs through two primary routes: metabolic clearance and renal excretion of the unchanged drug. medchemexpress.commedchemexpress.com

In rhesus monkeys, the total body clearance was high, averaging 2.00 L/hr/kg. The terminal elimination half-life (t½), which is the time it takes for the plasma concentration of the drug to decrease by half during the elimination phase, ranged from 0.5 to 1.3 hours in rhesus monkeys after intravenous administration. medchemexpress.commedchemexpress.com Following oral administration in the same species, the mean half-life was slightly longer, at approximately 1.74 hours. nih.gov In rats, the compound exhibited a half-life of 2.7 hours. nih.gov

Renal excretion of the parent compound is a major pathway for its removal from the body. medchemexpress.commedchemexpress.com This, combined with the metabolic conversion to AZT, constitutes the main clearance mechanisms. medchemexpress.commedchemexpress.com

Bioavailability Considerations in Animal Models

Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged. For this compound, studies in rhesus monkeys have determined the oral bioavailability to be approximately 21-26%. nih.govmedchemexpress.commedchemexpress.com This indicates that about a quarter of the drug administered orally is absorbed and enters the bloodstream in its active form.

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

ParameterSpeciesValueRouteCitation
Terminal Half-Life (t½) Rhesus Monkey0.5 - 1.3 hoursIV medchemexpress.commedchemexpress.com
Rhesus Monkey~1.74 hoursOral nih.gov
Rat2.7 hoursN/A nih.gov
Oral Bioavailability (F) Rhesus Monkey21 - 26%Oral nih.govmedchemexpress.commedchemexpress.com
Total Body Clearance (CL) Rhesus Monkey2.00 L/hr/kgIV
Volume of Distribution (Vd) Rat1.46 - 1.73 L/kgIV researchgate.net
Fraction Metabolized to AZT Rhesus Monkey32%IV/Oral

Structure Activity Relationship Sar Studies for 2 ,3 Dideoxy 5 Methylcytidine Analogs

Influence of Sugar Ring Modifications on Antiviral and Anticancer Potency

Modifications to the sugar ring of 2',3'-dideoxynucleosides, including 2',3'-dideoxy-5-methylcytidine, have a profound impact on their biological profiles. The absence of the 3'-hydroxyl group is a defining feature of this class of compounds, leading to their function as chain terminators of DNA synthesis, a key mechanism in their antiviral activity. tandfonline.comekb.eg

Key sugar modifications and their effects include:

Unsaturation: The introduction of a double bond between the 2' and 3' positions of the sugar ring, creating 2',3'-didehydro-2',3'-dideoxynucleosides (d4Ns), can significantly alter antiviral activity. mdpi.com For instance, 2′,3′-didehydro-3′-deoxythymidine (stavudine or d4T) has been a clinically studied dideoxynucleoside. mdpi.com

Fluorination: The addition of a fluorine atom to the sugar ring can enhance the stability of the glycosidic bond, which links the sugar to the nucleobase, making the nucleoside less susceptible to enzymatic cleavage and potentially increasing its therapeutic efficacy. nih.gov The position of the fluorine atom is crucial; for example, 2'-fluoro substitution has been explored to improve antiviral properties. asm.orgmdpi.com

Heteroatom Substitution: Replacing the 4'-oxygen of the furanose ring with other atoms like sulfur (to create 4'-thionucleosides) can lead to compounds with interesting pharmacological effects. ekb.egucc.ie These changes affect both the conformation and biological properties of the nucleoside. ekb.eg Similarly, nucleosides with two heteroatoms in the sugar ring, such as dioxolane and oxathiolane nucleosides, have demonstrated potent antiviral activities. ekb.egnih.gov

Carbocyclic Analogs: In these analogs, the furanose ring oxygen is replaced by a methylene (B1212753) group. nih.gov This modification can confer resistance to acidic hydrolysis and enzymatic degradation. cdnsciencepub.com While some carbocyclic analogs of pyrimidine (B1678525) nucleosides have shown growth-inhibitory activity, their potency can be significantly lower than standard drugs like 5-fluorouracil. cdnsciencepub.com

Branched-Chain Modifications: The introduction of substituents at various positions on the sugar ring, such as a 3'-C-methyl group, has been investigated. 3'-C-Methyl-2'-deoxythymidine 5'-triphosphate was found to be a competitive inhibitor of several DNA polymerases, including HIV-1 reverse transcriptase, but was not incorporated into the growing DNA chain. nih.gov In contrast, 3'-C-methylidene-2',3'-dideoxy-5-methyluridine 5'-triphosphate could be incorporated, albeit with low efficiency. nih.gov

Table 1: Impact of Sugar Ring Modifications on Antiviral/Anticancer Activity

Modification Example Compound(s) Key Finding Reference(s)
2',3'-Unsaturation 2′,3′-didehydro-3′-deoxythymidine (d4T) Altered antiviral activity profile. mdpi.com
Fluorination 2'-Fluoro-substituted analogs Increased glycosidic bond stability. nih.gov
Heteroatom Substitution 4'-thionucleosides, dioxolane/oxathiolane nucleosides Altered conformation and biological properties, potent antiviral activity. ekb.egnih.govucc.ie
Carbocyclic Analogs Carbocyclic pyrimidine nucleosides Increased stability, but potentially lower potency. cdnsciencepub.com
Branched-Chain 3'-C-methyl-2'-deoxythymidine Competitive inhibition of DNA polymerases without incorporation. nih.gov

Effects of Base Moiety Substitutions on Biological Activity and Selectivity

Modifications to the pyrimidine base of this compound can significantly influence its biological activity and selectivity.

Substitution at the C-5 Position: The nature of the substituent at the C-5 position of the pyrimidine ring is a critical determinant of antiviral potency. For 3'-azido-2',3'-dideoxypyrimidine nucleosides, substitutions with hydrogen, methyl, and ethyl groups resulted in derivatives with the highest potency against HIV-1. nih.gov However, larger alkyl groups or a bromovinyl substitution led to a significant reduction in antiviral activity. nih.gov In the case of 2',3'-dideoxycytidine (ddC), substitution at the 5-position with a methyl or bromo group completely abolished its protective effect, whereas a fluoro substitution (5-F-ddC) retained both activity and potency. researchgate.net

Replacement of the Cytosine Ring: Replacing the uracil (B121893) ring in related compounds with cytosine or 5-methylcytosine (B146107) has been shown to produce analogs with high potency and low toxicity against HIV-1. nih.gov

Aza-Substitution: The introduction of a nitrogen atom into the pyrimidine ring, creating an "aza" analog, can also impact activity. For example, 2',3'-dideoxy-5-azacytidine was found to be protective but more toxic than ddC or 5-F-ddC. researchgate.net

Table 2: Influence of Base Moiety Substitutions on Biological Activity

Modification Compound Series Effect on Activity Reference(s)
C-5 Methyl/Bromo Substitution 2',3'-dideoxycytidine (ddC) analogs Abolished protective effect. researchgate.net
C-5 Fluoro Substitution 5-F-ddC Retained activity and potency. researchgate.net
C-5 Hydrogen/Methyl/Ethyl Substitution 3'-azido-2',3'-dideoxypyrimidine nucleosides Highest potency against HIV-1. nih.gov
Replacement of Uracil with Cytosine/5-Methylcytosine 3'-azido-2',3'-dideoxypyrimidine nucleosides High potency and low toxicity. nih.gov
5-Aza Substitution 2',3'-dideoxy-5-azacytidine Protective but more toxic than ddC. researchgate.net

Stereochemical Determinants of Efficacy and Cellular Interaction

The stereochemistry of nucleoside analogs is a crucial factor that dictates their biological activity and interaction with cellular enzymes. nih.gov The spatial arrangement of atoms, particularly the chirality at different carbon centers of the sugar moiety, can significantly influence the efficacy of these compounds.

For many nucleoside analogs, the D-configuration is the biologically active form, mimicking natural nucleosides. However, there are notable exceptions. For instance, the L-enantiomers of some nucleosides have demonstrated potent antiviral and anticancer activity. nih.gov One of the most well-known examples is Lamivudine (3TC), the L-enantiomer of 2',3'-dideoxy-3'-thiacytidine, which is a potent inhibitor of HIV reverse transcriptase and hepatitis B virus polymerase. mdpi.com The β-L-configuration of Emtricitabine, a 5-fluorinated analog of lamivudine, is also more potent and has greater metabolic stability and antiviral activity than its β-D-counterpart. mdpi.com

The stereochemistry at the 4'-position of the sugar ring also plays a role. Novel L- and D-configurations of 2',3'-dideoxy-4'-C-methyl-3'-oxacytidine and their 5-fluoro analogs have been synthesized and evaluated for their biological activity, highlighting the importance of this chiral center. nih.gov

Enzymatic metabolism and protein binding can exhibit a high degree of stereoselectivity, meaning that enantiomers of a drug can have very different metabolic and pharmacokinetic profiles. nih.gov This can lead to significant differences in the exposure of tissues to the two enantiomers, even when a racemic mixture is administered. nih.gov

Computational and Biophysical Approaches to Correlate Structure with Function

Computational and biophysical methods are invaluable tools for understanding the relationship between the three-dimensional structure of this compound analogs and their biological function. These approaches provide insights that can guide the rational design of more effective therapeutic agents.

Computational Approaches:

Molecular Modeling: This technique allows for the visualization of how a nucleoside analog interacts with its target enzyme, such as a viral polymerase. By modeling the binding pocket, researchers can predict which structural modifications are likely to enhance binding affinity and inhibitory activity.

Quantum Mechanics/Molecular Mechanics (QM/MM): These methods can be used to study the mechanism of action of nucleoside analogs in detail, such as the process of DNA chain termination. For example, computational models have been used to study the hydrolysis of the N-glycosidic bond in nucleosides, providing insights into their stability. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. This can help in predicting the activity of new, unsynthesized analogs.

Biophysical Approaches:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques provide high-resolution three-dimensional structures of nucleoside analogs bound to their target proteins. nih.gov This information is crucial for understanding the precise molecular interactions that govern binding and inhibition. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the conformation of nucleoside analogs in solution and to study their interactions with target proteins. nih.gov

By integrating computational and biophysical data, researchers can build comprehensive models that correlate the structural features of this compound analogs with their antiviral and anticancer potency. This synergy facilitates a more targeted and efficient drug discovery process. nih.gov

Mechanisms of Resistance and Strategies for Overcoming Them

Viral Resistance Pathways to 2',3'-Dideoxy-5-methylcytidine and its Analogs

The primary viral target of this compound is the reverse transcriptase (RT) enzyme, which is essential for the replication of retroviruses such as HIV. Mutations in the gene encoding this enzyme can lead to reduced susceptibility to the drug. While direct studies on resistance to this compound are limited, extensive research on its close structural analog, 2',3'-dideoxycytidine (ddC or Zalcitabine), provides significant insights into the likely resistance pathways.

Key mutations in the HIV-1 reverse transcriptase that confer resistance to ddC, and are therefore highly likely to affect the efficacy of this compound, include:

The K65R Mutation: This mutation involves the substitution of lysine (B10760008) (K) with arginine (R) at codon 65 of the reverse transcriptase. psu.edunih.gov The K65R mutation is known to reduce the incorporation of several nucleoside reverse transcriptase inhibitors (NRTIs), including ddC. nih.gov

The L74V Mutation: A change from leucine (B10760876) (L) to valine (V) at codon 74 can also confer resistance to ddC. nih.gov

The M184V/I Mutations: The substitution of methionine (M) with either valine (V) or isoleucine (I) at codon 184 is a common resistance mutation that affects a broad range of nucleoside analogs, including ddC. psu.edu

The Q151M Complex: The Q151M mutation, often occurring with a cluster of other mutations (A62V, V75I, F77L, and F116Y), can lead to broad cross-resistance against multiple NRTIs. nih.govmdpi.com This complex enhances the enzyme's ability to discriminate between the natural deoxynucleoside triphosphates and the NRTI triphosphates. mdpi.com

These mutations typically function by one of two primary mechanisms:

Discrimination: The mutated reverse transcriptase shows a decreased affinity for the phosphorylated form of the drug compared to the natural nucleoside triphosphate. This reduces the rate of incorporation of the drug into the growing viral DNA chain.

Excision: Some mutations, particularly thymidine (B127349) analog mutations (TAMs), enhance the enzyme's ability to remove the incorporated drug from the end of the DNA chain, allowing DNA synthesis to resume.

Mutation in HIV Reverse TranscriptasePresumed Effect on this compound EfficacyMechanism of Resistance
K65RReduced susceptibilityDecreased incorporation of the drug triphosphate
L74VReduced susceptibilityDecreased incorporation of the drug triphosphate
M184V/IHigh-level resistanceSteric hindrance affecting drug binding and incorporation
Q151M ComplexMulti-drug resistanceEnhanced discrimination between natural nucleosides and the drug triphosphate

Cellular Mechanisms Contributing to Reduced Efficacy

For this compound to be active, it must be phosphorylated within the host cell to its triphosphate form. This process is dependent on cellular kinases.

A primary cellular mechanism that can reduce the efficacy of this compound is the decreased activity of deoxycytidine kinase (dCK) . nih.govnatap.org dCK is the enzyme responsible for the initial and rate-limiting phosphorylation of deoxycytidine and its analogs. colab.ws A deficiency or reduced activity of dCK leads to lower intracellular concentrations of the monophosphate form of the drug, and consequently, the active triphosphate form, rendering the drug less effective. natap.org

Another cellular factor that can contribute to reduced efficacy is related to mitochondrial toxicity . Dideoxynucleosides are known to inhibit mitochondrial DNA polymerase gamma, which can lead to mitochondrial dysfunction and cellular toxicity. While this is a safety concern, it also represents a mechanism of reduced efficacy, as the toxicity can limit the achievable therapeutic dose of the drug.

Cellular MechanismDescriptionImpact on this compound
Reduced Deoxycytidine Kinase (dCK) ActivityDecreased expression or function of the enzyme responsible for the initial phosphorylation of the drug. nih.govnatap.orgLeads to insufficient levels of the active triphosphate form of the drug, resulting in reduced antiviral activity. colab.ws
Mitochondrial ToxicityInhibition of mitochondrial DNA polymerase gamma by the drug's triphosphate form.Can cause cellular damage and limit the tolerated dose, thereby reducing the overall therapeutic efficacy.

Design Principles for Analogs with Improved Resistance Profiles

To overcome the challenge of resistance, medicinal chemists employ various strategies to design novel analogs of existing drugs. For this compound, several design principles can be applied to create new compounds with improved resistance profiles:

Modifications at the 3'-Position: Introducing different chemical groups at the 3'-position of the sugar ring can alter the interaction of the nucleoside with the reverse transcriptase. For example, the introduction of a 3'-azido group, as seen in 3'-azido-2',3'-dideoxy-5-methylcytidine, can enhance antiviral activity. nih.gov

Modifications at the 5-Position of the Base: The 5-methyl group on the cytidine (B196190) base itself is a modification that can influence the compound's activity and resistance profile. Further modifications at this position could potentially enhance binding to the target enzyme or reduce recognition by drug-resistant variants.

Use of L-Enantiomers: Naturally occurring nucleosides are in the D-configuration. Synthesizing the L-enantiomer of a nucleoside analog can result in a compound that is still recognized by viral enzymes but less so by human cellular enzymes, potentially leading to a better safety profile and activity against resistant strains. nih.gov

Prodrug Strategies: To bypass issues with cellular uptake and the initial phosphorylation step, prodrugs can be designed. For instance, attaching a lipophilic moiety to the 5'-hydroxyl group can enhance cell membrane permeability. nih.govuri.edu Phosphoramidate prodrugs can deliver the monophosphate form of the drug directly into the cell, bypassing the need for the initial phosphorylation by dCK. mdpi.com

Design PrincipleRationalePotential Advantage for this compound Analogs
3'-Position ModificationAlter interaction with the active site of reverse transcriptase.May overcome resistance mutations that affect drug binding.
5-Position Base ModificationInfluence binding affinity and specificity for the viral enzyme.Could create analogs that are less susceptible to resistance.
L-EnantiomersExploit differences in stereoselectivity between viral and human enzymes. nih.govMay retain activity against resistant viruses while having reduced cellular toxicity.
ProdrugsImprove cellular uptake and bypass inefficient phosphorylation steps. nih.govuri.edumdpi.comCould overcome resistance due to poor transport or low dCK activity.

Rationale for Combination Therapy Approaches

The use of a single antiviral agent often leads to the rapid selection of resistant viral strains. A cornerstone of modern antiviral therapy is the use of combination regimens, where multiple drugs with different mechanisms of action or resistance profiles are co-administered. nih.gov

The rationale for using this compound in combination therapy includes:

Different Resistance Pathways: Combining it with drugs that are affected by different resistance mutations can suppress the emergence of resistant viruses. For example, it could be combined with a purine (B94841) analog, which may be less affected by mutations that confer resistance to pyrimidine (B1678525) analogs.

Synergistic Antiviral Effects: Some drug combinations can lead to a synergistic or additive antiviral effect, where the combined effect is greater than the sum of the individual effects. nih.gov This can allow for the use of lower doses of each drug, potentially reducing toxicity.

Targeting Different Viral Proteins: Combining this compound, which targets the reverse transcriptase, with drugs that inhibit other viral enzymes, such as protease inhibitors or integrase inhibitors, provides a multi-pronged attack on the viral life cycle. This makes it much more difficult for the virus to develop resistance to all drugs simultaneously.

Combination StrategyRationaleExample Combination with a this compound-like Drug
With another NRTI (different base)Exploit different resistance profiles and potentially different activation pathways.A purine analog (e.g., a derivative of didanosine (B1670492) or abacavir).
With a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)Target the same enzyme (reverse transcriptase) but at a different binding site, leading to non-overlapping resistance mutations.Efavirenz or Nevirapine.
With a Protease Inhibitor (PI)Inhibit a different stage of the viral life cycle (viral maturation).Ritonavir-boosted darunavir (B192927) or atazanavir. medscape.com
With an Integrase Inhibitor (INI)Block the integration of the viral DNA into the host cell's genome, another critical step in viral replication.Dolutegravir or Raltegravir.

Preclinical Toxicological Profiles and Safety Considerations

In Vitro Cytotoxicity and Selectivity Assessments in Various Cell Lines

The in vitro cytotoxic effects of 2',3'-Dideoxy-5-methylcytidine, also known as Zalcitabine (B1682364) (ddC), have been evaluated across a range of cell lines. In general, cytotoxicity from zalcitabine is observed at concentrations of 10 μM or higher. oncohemakey.com However, in Molt-4 cells, an increased doubling time, decreased mitochondrial DNA content, and a reduced rate of glycolysis have been noted at lower concentrations of 0.5 or 0.2 μM. oncohemakey.com

The concentration of zalcitabine required to inhibit cell growth by 50% (EC50) has been reported to be in the range of 5000 to over 100,000 nM in various cell lines. medicines.org.au The anti-HIV activity of the compound, measured by the 50% inhibitory concentration (IC50) and 95% inhibitory concentration (IC95), falls within the range of 30 to 500 nM and 100 to 1000 nM, respectively, in cell lines of lymphoblastic and monocytic origin, as well as in peripheral blood lymphocytes. fda.gov Specifically, in peripheral blood mononuclear cell cultures infected with the LAV strain of HIV-1, the ID50 and ID90 values for zalcitabine were determined to be 11 nM and 100 nM, respectively. medicines.org.au

Zalcitabine has demonstrated particular potency against macrophage-tropic strains of HIV in monocyte/macrophage cell lines, with a median inhibitory concentration (IC50) of 0.002 μM. oncohemakey.com In studies on human cancer cell lines, a 10 microM concentration of zalcitabine was used to assess its potential as a radiosensitizer in WiDr (colon) and MCF-7 (breast) cells. nih.gov The in vitro cytotoxicity of another derivative, 3'-azido-2',3'-dideoxy-5-methylcytidine (AzddMeC), showed no toxicity to PBM or Vero cells at concentrations up to 200 microM. nih.gov

Combination studies have indicated that zalcitabine and zidovudine (B1683550) have an additive or synergistic antiviral effect without a corresponding increase in cytotoxicity compared to either agent alone. medicines.org.au

Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines

Cell Line Parameter Concentration Reference
Various Cell Lines EC50 5000 to >100,000 nM medicines.org.au
Lymphoblastic/Monocytic, PBL IC50 30 to 500 nM fda.gov
Lymphoblastic/Monocytic, PBL IC95 100 to 1000 nM fda.gov
Peripheral Blood Mononuclear Cells (LAV strain) ID50 11 nM medicines.org.au
Peripheral Blood Mononuclear Cells (LAV strain) ID90 100 nM medicines.org.au
Monocyte/Macrophage (macrophage-tropic strains) IC50 0.002 μM oncohemakey.com
Molt-4 Various effects 0.2 to 0.5 μM oncohemakey.com
WiDr (colon), MCF-7 (breast) Radiosensitization studies 10 μM nih.gov
PBM, Vero (for AzddMeC) No toxicity up to 200 μM nih.gov

In Vivo Toxicity Studies in Relevant Animal Models

In vivo toxicity studies of this compound have been conducted in various animal models to characterize its safety profile. In pigtailed macaques receiving 15 or 30 mg/kg/day intravenously for 10-12 days, observed toxicities included leukopenia, anemia, lethargy, and reduced appetite. iarc.fr Animals that received bolus doses also developed exfoliative dermatitis and peripheral neuropathy. iarc.fr

Rhesus monkeys administered lower doses of 0.06–6.0 mg/kg/day for up to 243 days showed transient decreases in CD4 T and CD20 B cell counts after 20 days, with few other hematological effects noted. iarc.fr In pregnant mice, doses of 400 mg/kg/day resulted in mild developmental toxicity, including open eyelids and cleft palate. scialert.net At higher doses, starting at 1000 mg/kg/day, increased frequencies of growth retardation, skeletal defects, micrognathia, and bent long bones were observed. scialert.net

Studies in mice have also successfully modeled the hematotoxicity of zalcitabine. iarc.fr For instance, after seven daily doses of 10 mg/kg bw, severe neutropenia was observed by day 5. iarc.fr Furthermore, administration of zalcitabine to B6C3F1 mice at a dose of 1000 mg/kg/day for 3 months led to an increased incidence of thymic lymphoma. fda.gov It is noteworthy that the doses of zalcitabine that induce thymic lymphomas in mice are approximately 1000-fold higher than the maximum tolerated doses in humans and other non-human primates. iarc.fr

In vivo studies in ducks infected with duck hepatitis B virus (DHBV) showed that administration of 5 or 10 mg/kg of 2',3'-dideoxy-3'-fluoro-5-methylcytidine (FddMeCyt) daily for 12 days blocked virus production. nih.gov

Table 2: Summary of In Vivo Toxicity Findings for this compound in Animal Models

Animal Model Dosage Duration Observed Toxicities Reference
Pigtailed Macaques 15 or 30 mg/kg/day (IV) 10-12 days Leukopenia, anemia, lethargy, reduced appetite, exfoliative dermatitis, peripheral neuropathy iarc.fr
Rhesus Monkeys 0.06–6.0 mg/kg/day Up to 243 days Transient decreases in CD4 T and CD20 B cell counts iarc.fr
Pregnant Mice 400 mg/kg/day Gestation Mild developmental toxicity (open eyelids, cleft palate) scialert.net
Pregnant Mice ≥ 1000 mg/kg/day Gestation Growth retardation, skeletal defects, micrognathia, bent long bones scialert.net
Mice 10 mg/kg/day 7 days Severe neutropenia iarc.fr
B6C3F1 Mice 1000 mg/kg/day 3 months Increased incidence of thymic lymphoma fda.gov
DHBV-infected Ducks 5 or 10 mg/kg/day (FddMeCyt) 12 days Blocked virus production nih.gov

Specific Organ Toxicity Investigations (e.g., Mitochondrial Toxicity, Hematological Effects)

Mitochondrial Toxicity

A significant aspect of this compound's toxicological profile is its impact on mitochondria. nih.gov The compound is known to cause mitochondrial toxicity, which is believed to be a common pathway for the adverse effects of nucleoside reverse transcriptase inhibitors. natap.orgnatap.org This toxicity can lead to a range of clinical manifestations, including myopathy, cardiomyopathy, neuropathy, and liver and bone marrow failure. natap.org

The mechanism of mitochondrial toxicity involves the inhibition of mitochondrial DNA polymerase gamma (γ). iarc.fr Although the active triphosphate form of zalcitabine, ddCTP, does not efficiently bind to host alpha DNA polymerase, its inhibition of host beta and gamma DNA polymerases is speculated to be related to its neurotoxicity. oncohemakey.com Research has shown that a metabolite of zalcitabine, 2',3'-dideoxycytidine 5'-diphosphocholine (ddCDP-choline), is produced in human cells and its uptake by mitochondria is more efficient than that of ddCTP. nih.gov This suggests that ddCDP-choline may be the primary metabolite responsible for mitochondrial toxicity. nih.gov In vitro studies have demonstrated that L-carnitine can partially abrogate the mitochondrial toxicity of zalcitabine in U937 cells. nih.gov

Hematological Effects

Hematological toxicity is another feature of the preclinical toxicological profile of this compound, although it is generally less severe than that observed with zidovudine. iarc.frnih.gov In various animal models, including mice, rats, dogs, rabbits, and monkeys, hematological effects have been successfully modeled. iarc.fr

In pigtailed macaques, leukopenia and anemia were observed. iarc.fr Rhesus monkeys showed transient decreases in CD4 T and CD20 B cell counts. iarc.fr Studies in mice have detailed the development of a poorly regenerative macrocytic anemia and selective suppression of erythroid progenitor cells. nih.gov Specifically, severe neutropenia was seen in mice after seven daily doses of 10 mg/kg bw. iarc.fr In a comparative study, few hematologic toxicities were seen with zalcitabine therapy, with serious neutropenia, anemia, and eosinophilia occurring in a small percentage of patients. sci-hub.se

Table 3: Summary of Specific Organ Toxicity Investigations

Toxicity Type Key Findings Reference
Mitochondrial Toxicity Caused by inhibition of mitochondrial DNA polymerase γ. iarc.fr
ddCDP-choline, a metabolite, is efficiently taken up by mitochondria and is likely a key contributor to toxicity. nih.gov
Can lead to myopathy, cardiomyopathy, neuropathy, and liver and bone marrow failure. natap.org
L-carnitine has shown potential to partially reduce mitochondrial toxicity in vitro. nih.gov
Hematological Effects Generally less severe than with zidovudine. iarc.frnih.gov
Leukopenia and anemia observed in pigtailed macaques. iarc.fr
Transient decreases in CD4 T and CD20 B cell counts in rhesus monkeys. iarc.fr
Macrocytic anemia and suppression of erythroid progenitor cells in mice. nih.gov
Severe neutropenia observed in mice at 10 mg/kg/day. iarc.fr

Translational Research Perspectives and Future Directions

Bridging Preclinical Findings to Clinical Hypothesis Generation

The initial promise of 2',3'-Dideoxy-5-methylcytidine and its related compounds emerged from preclinical studies demonstrating their activity against various viruses and cancer cell lines. For instance, 3'-Azido-2',3'-dideoxy-5-methylcytidine (AzddMeC), a compound structurally related to Azidothymidine (AZT), was identified as a potent and selective inhibitor of HIV-1 reverse transcriptase and replication in human lymphocytes and macrophages. nih.gov Specifically, it showed an EC50 of 0.09 microM in HIV-1-infected human peripheral blood mononuclear cells and 0.006 microM in infected human macrophages. nih.gov Such potent in vitro activity provides a strong foundation for generating the clinical hypothesis that these compounds could be effective in treating HIV-1 infections in patients.

Furthermore, preclinical pharmacokinetic data is crucial in shaping clinical trial design. Studies in rats and rhesus monkeys with AzddMeC provided initial insights into its metabolic fate and bioavailability. nih.gov While it was not deaminated to AZT in rats, a compound with similar characteristics to AZT was detected in rhesus monkeys, where the oral bioavailability was approximately 21%. nih.gov This information is vital for postulating initial dosage strategies and anticipating potential metabolic pathways in humans.

Similarly, in the context of hepatitis B virus (HBV), preclinical work with analogs like 2',3'-dideoxy-3'-fluoro-5-methylcytidine (FddMeCyt) demonstrated a significant reduction in HBV DNA synthesis in cell culture and an antiviral effect in the duck HBV animal model. nih.gov These findings directly support the clinical hypothesis that such analogs could be effective in reducing viral load in patients with chronic HBV.

The translation from preclinical success to clinical reality is not always direct. For example, while many nucleoside analogs show promise in cell lines, their efficacy can be limited by factors such as poor cellular uptake and inefficient phosphorylation to the active triphosphate form. bohrium.comnih.gov This is where preclinical evaluation of prodrug strategies, such as the ProTide technology, becomes critical. bohrium.com By demonstrating that a prodrug approach can enhance intracellular delivery and activation, preclinical studies can generate the clinical hypothesis that these second-generation compounds will have improved efficacy and potentially overcome resistance mechanisms observed with the parent nucleoside analog. frontiersin.orgnih.gov

Challenges and Opportunities in Translational Development of this compound Analogs

The development of analogs of this compound is a key strategy to enhance efficacy, improve safety profiles, and overcome resistance. However, this process is fraught with challenges.

Challenges:

Synthesis and Scalability: The chemical synthesis of nucleoside analogs can be complex, often requiring multi-step processes that can be difficult to scale up for commercial production. tandfonline.commdpi.com Developing stereoselective synthetic methods, particularly for prodrugs with chiral phosphorus centers, is a significant hurdle. bohrium.comfrontiersin.org

Toxicity: A major challenge with nucleoside analogs is off-target toxicity, often due to the inhibition of human polymerases or other cellular enzymes. acs.org For example, the clinical utility of some potent antiviral nucleosides has been limited by their cellular toxicity. mdpi.com

Drug Resistance: Viruses and cancer cells can develop resistance to nucleoside analogs through various mechanisms, such as mutations in the target viral polymerases or alterations in cellular uptake and metabolism. nih.govnih.gov

Pharmacokinetics: Achieving optimal pharmacokinetic properties, including good oral bioavailability and a favorable metabolic profile, is a constant challenge. nih.gov Many nucleoside analogs suffer from poor solubility and limited cell penetration. nih.gov

Opportunities:

Prodrug Strategies: Technologies like ProTide offer a significant opportunity to overcome many of the challenges associated with nucleoside analogs. bohrium.com By masking the phosphate (B84403) group, ProTides can improve cellular uptake and bypass the often-inefficient initial phosphorylation step, leading to higher intracellular concentrations of the active triphosphate form. bohrium.comfrontiersin.orgnih.gov This has been successfully demonstrated with approved antiviral drugs like Sofosbuvir and Tenofovir Alafenamide. bohrium.com

Chemical Modifications: Strategic modifications to the sugar ring or the nucleobase can lead to analogs with improved activity and reduced toxicity. For instance, the introduction of a fluorine atom can alter the electronic and steric properties of a nucleoside, enhancing its metabolic stability and biological profile. mdpi.com The replacement of the ribose ring oxygen with sulfur (4'-thionucleosides) is another area of active research that has shown promise in improving pharmacokinetic properties. acs.org

Combination Therapies: Combining nucleoside analogs with other therapeutic agents that have different mechanisms of action is a promising strategy to increase efficacy and combat drug resistance.

Advanced Research Methodologies and Technologies for Nucleoside Analog Discovery and Development

The discovery and development of new nucleoside analogs are being accelerated by a range of advanced research methodologies and technologies.

Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes in the synthesis of nucleoside analogs (biocatalysis) is becoming increasingly prevalent. tandfonline.com This approach can offer greater stereoselectivity and milder reaction conditions compared to traditional chemical synthesis. mdpi.com Chemoenzymatic methods, which combine both chemical and enzymatic steps, provide a powerful toolkit for creating diverse libraries of nucleoside analogs for screening. tandfonline.com

High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds for their biological activity. This is essential for identifying promising lead candidates from large chemical libraries of nucleoside analogs.

Structural Biology: Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) provide detailed three-dimensional structures of viral and cellular enzymes in complex with nucleoside analogs. nih.gov This information is invaluable for understanding the mechanism of action and for designing new analogs with improved binding affinity and selectivity.

Computational Modeling: Molecular modeling and computational chemistry are increasingly used to predict the activity and toxicity of new nucleoside analogs before they are synthesized. This can help to prioritize candidates and reduce the time and cost of drug discovery.

Advanced Separation and Purification Techniques: The development of new methods for the selective separation and purification of nucleosides, such as molecular imprinting techniques and advanced chromatography, is crucial for obtaining high-quality products for pharmacological studies. mdpi.com

The integration of these advanced technologies is streamlining the pipeline for nucleoside analog discovery and development, paving the way for the next generation of therapeutics derived from compounds like this compound.

Q & A

Basic Research Questions

Q. What are the primary antiviral mechanisms of 2',3'-Dideoxy-5-methylcytidine against HBV and HIV?

  • Answer : The compound inhibits viral replication by acting as a chain-terminating nucleoside analogue. It lacks the 3'-hydroxyl group, preventing phosphodiester bond formation during viral DNA synthesis. In HBV studies, derivatives of this compound reduced viral production by targeting reverse transcriptase activity . For HIV, 3'-azido-modified analogues (e.g., 3'-azido-2',3'-dideoxy-5-methylcytidine) showed potent antiretroviral activity by competing with natural dNTPs for incorporation into viral DNA .

Q. What experimental models are used to evaluate the efficacy of this compound?

  • Answer :

  • In vitro : HBV-transfected hepatoma cell lines (e.g., HepG2.2.15) are used to assess viral DNA suppression via Southern blot or qPCR .
  • In vivo : Rat models administered 10 mg/kg intravenously provide pharmacokinetic data (e.g., half-life = 1.52 ± 0.73 days, oral bioavailability = ~21%) . Primate models at Emory University’s Yerkes Center have also been employed for HIV efficacy studies .

Q. How is this compound synthesized, particularly with modifications at the C4 position?

  • Answer : A common method involves reducing N-substituted 3′-azido derivatives to generate 3′-amino-2′,3′-dideoxy-5-methylcytidine. The C4 azido group is introduced via triazolyl intermediates, followed by catalytic hydrogenation to yield amino derivatives for biological testing .

Advanced Research Questions

Q. How do structural modifications (e.g., 3′-azido or C4 substituents) influence antiviral activity and resistance profiles?

  • Answer :

  • 3′-Azido substitution : Enhances stability against cellular phosphatases and improves oral bioavailability (e.g., 3′-azido-2',3'-dideoxy-5-methylcytidine showed 80% absolute bioavailability in rats) .
  • C4 modifications : Amino or alkyl groups at C4 alter binding affinity to viral polymerases. For example, C4-aminated derivatives exhibit reduced cytotoxicity while retaining inhibitory effects on HBV reverse transcriptase . Resistance mutations (e.g., M184V in HIV RT) can reduce efficacy, necessitating combination therapies .

Q. What pharmacokinetic challenges are associated with this compound, and how can they be mitigated?

  • Answer : Key challenges include rapid renal clearance (0.7 mL/min/kg in rats) and low oral bioavailability (~21%). Strategies to address these include:

  • Prodrug formulations : Lipophilic esters to enhance membrane permeability.
  • Nanoencapsulation : Polymeric nanoparticles to prolong systemic exposure .
  • Dose optimization : Adjusting dosing intervals based on half-life data (1.03 ± 0.49 days for absolute clearance) .

Q. What analytical methods validate the purity, stability, and metabolic fate of this compound?

  • Answer :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection at 270 nm and ¹H-NMR for structural confirmation .
  • Stability : Accelerated degradation studies under varying pH and temperature conditions, monitored via mass spectrometry (MS) .
  • Metabolism : Radiolabeled isotopes (e.g., ¹⁴C) track hepatic metabolism, while LC-MS/MS identifies phosphorylated metabolites (e.g., 5'-monophosphate derivatives) .

Q. How can researchers address discrepancies in antiviral activity data between in vitro and in vivo models?

  • Answer :

  • Dosage calibration : Ensure in vitro IC₅₀ values align with achievable plasma concentrations in vivo (e.g., adjust for protein binding differences).
  • Tissue distribution studies : Use autoradiography or PET imaging to verify compound penetration into target organs (e.g., liver for HBV) .
  • Resistance profiling : Compare viral quasispecies from in vitro serial passage experiments with clinical isolates to identify mutation hotspots .

Methodological Considerations

  • Experimental Design : Use staggered dosing regimens in animal models to account for prolonged half-lives .
  • Data Interpretation : Normalize antiviral activity to cellular dNTP pool sizes, as nucleotide analogues compete with endogenous substrates .
  • Safety Protocols : Follow OSHA HCS guidelines for handling nucleoside analogues, including PPE (gloves, lab coats) and waste disposal protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',3'-Dideoxy-5-methylcytidine
Reactant of Route 2
2',3'-Dideoxy-5-methylcytidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.